molecular formula C13H17N3O3 B2813151 (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine CAS No. 383147-50-0

(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine

Cat. No.: B2813151
CAS No.: 383147-50-0
M. Wt: 263.297
InChI Key: SCNPBDYCQHWJDD-UVTDQMKNSA-N
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Description

(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine is an organic compound that features a piperidine ring, a nitro group, and a methoxy group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Methylidene Bridge: The final step involves the formation of the methylidene bridge, which can be achieved through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring and methoxy group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-methoxy({[5-nitro-2-(morpholin-1-yl)phenyl]methylidene})amine
  • **(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine
  • **(Z)-methoxy({[5-nitro-2-(azepan-1-yl)phenyl]methylidene})amine

Uniqueness

    Functional Groups: The combination of a piperidine ring, nitro group, and methoxy group is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The presence of these functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

    Biological Activity: Its unique structure imparts specific biological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNPBDYCQHWJDD-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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